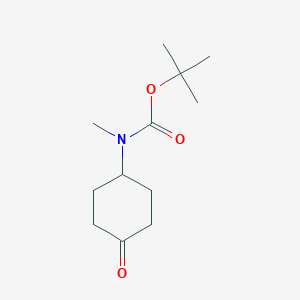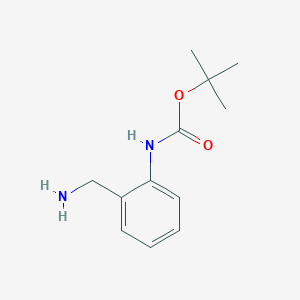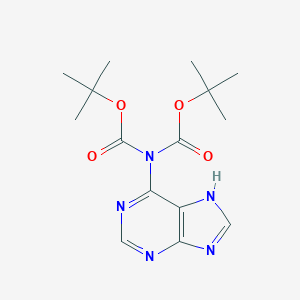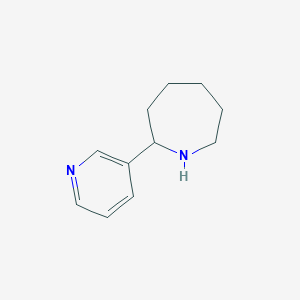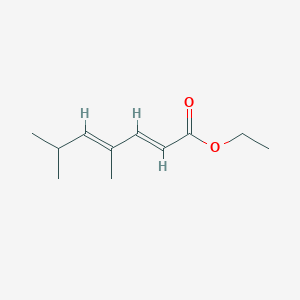
(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester is an organic compound with the molecular formula C10H16O2. It is a derivative of heptadienoic acid and is characterized by the presence of two conjugated double bonds and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester typically involves the esterification of the corresponding carboxylic acid, (2E,4E)-4,6-dimethylhepta-2,4-dienoic acid, with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis for commercial applications.
化学反应分析
Types of Reactions
(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4,6-dimethylhepta-2,4-dienoic acid.
Reduction: Formation of ethyl 4,6-dimethylheptanoate.
Substitution: Formation of amides or ethers depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester is used as a building block for the synthesis of more complex molecules. Its conjugated double bonds make it a useful intermediate in organic synthesis.
Biology
The compound’s reactivity allows it to be used in the modification of biomolecules. It can be employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s structure allows for the design of molecules with specific biological activities.
Industry
Industrially, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ester functional group contributes to its pleasant odor, making it valuable in the formulation of perfumes and flavorings.
作用机制
The mechanism of action of (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The conjugated double bonds and ester group play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2E,4E)-4,6-dimethylhepta-2,4-dienoic acid: The parent carboxylic acid of the ester.
Methyl (2E,4E)-4,6-dimethylhepta-2,4-dienoate: A methyl ester derivative with similar reactivity.
(2E,4E)-4,6-dimethylhepta-2,4-dienal: An aldehyde derivative with different chemical properties.
Uniqueness
(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester is unique due to its specific ester functional group and the presence of conjugated double bonds. These features confer distinct reactivity and make it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
67513-37-5 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
ethyl (2E,4E)-4,6-dimethylhepta-2,4-dienoate |
InChI |
InChI=1S/C11H18O2/c1-5-13-11(12)7-6-10(4)8-9(2)3/h6-9H,5H2,1-4H3/b7-6+,10-8+ |
InChI 键 |
CZAVCBNPNBBVOI-LQPGMRSMSA-N |
SMILES |
CCOC(=O)C=CC(=CC(C)C)C |
手性 SMILES |
CCOC(=O)/C=C/C(=C/C(C)C)/C |
规范 SMILES |
CCOC(=O)C=CC(=CC(C)C)C |
同义词 |
(2E, 4E)-4,6-Dimethylhepta-2,4-dienoic Acid Ethyl Ester; (2E,4E)-Ethyl 4,6-Dimethylhepta-2,4-dienoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



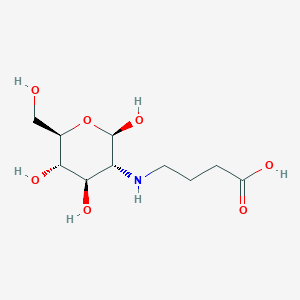
![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)
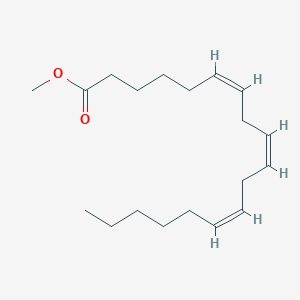
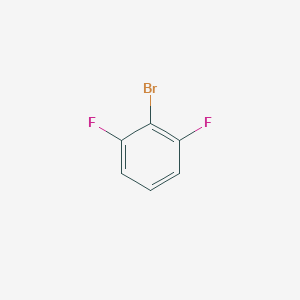
![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)
![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)
